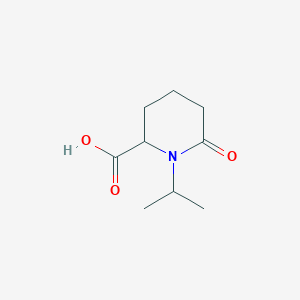
1-Isopropyl-6-oxo-2-piperidinecarboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-6-oxo-2-piperidinecarboxylicacid is a piperidine derivative with a unique structure that includes an isopropyl group, a ketone, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isopropylamine with a suitable diketone, followed by cyclization and oxidation steps to form the desired piperidine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isopropyl-6-oxo-2-piperidinecarboxylicacid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and as a precursor for bioactive molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor for certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
6-Oxo-2-piperidinecarboxylic acid: A closely related compound with similar structural features but lacking the isopropyl group.
Pipecolic acid: Another piperidine derivative with a different substitution pattern.
Uniqueness: 1-Isopropyl-6-oxo-2-piperidinecarboxylicacid is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
Properties
Molecular Formula |
C9H15NO3 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
6-oxo-1-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13)4-3-5-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) |
InChI Key |
BZBUBWPTLTVKCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(CCCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([(1-Methyl-1H-imidazol-2-YL)sulfanyl]methyl)piperidine](/img/structure/B13231996.png)
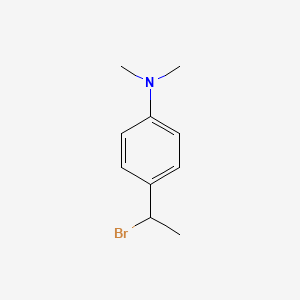
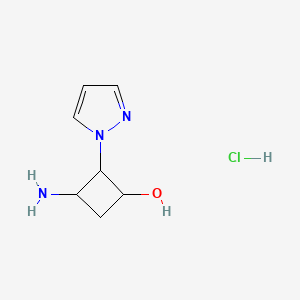
![3-Methyl-7-oxa-3-azaspiro[5.6]dodec-9-ene](/img/structure/B13232027.png)
![1-[4-(Propan-2-yl)phenyl]-3-propanoylpiperidin-2-one](/img/structure/B13232033.png)
![Methyl 5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13232048.png)
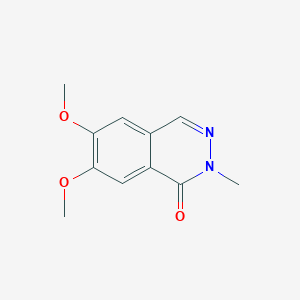
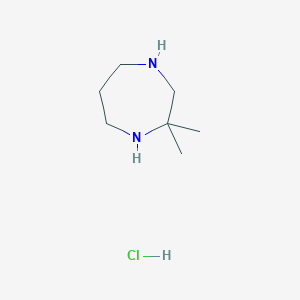

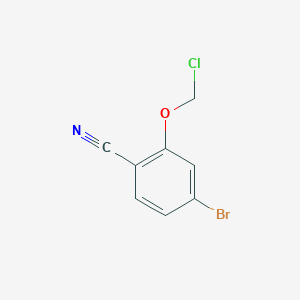
![4-[(5-Methylhexan-2-yl)amino]pentan-1-ol](/img/structure/B13232066.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-ethylpyridine-3-carboxylic acid](/img/structure/B13232072.png)


